6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol
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Overview
Description
6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-(3,5-Difluorophenyl)-3-trifluoromethylphenol
- 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones
Uniqueness
6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxyl group on the pyrimidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8F2N2O |
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Molecular Weight |
222.19 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H8F2N2O/c1-6-14-10(5-11(16)15-6)7-2-8(12)4-9(13)3-7/h2-5H,1H3,(H,14,15,16) |
InChI Key |
RSBXANUEASUJFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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